Methyl 6,8-Di-tert-butyl-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Methyl 6,8-Di-tert-butyl-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by its chromene core substituted with tert-butyl groups, which enhance its stability and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,8-Di-tert-butyl-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of 6,8-di-tert-butyl-2-hydroxybenzaldehyde with methyl acetoacetate in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,8-Di-tert-butyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromenes depending on the electrophile used.
Scientific Research Applications
Methyl 6,8-Di-tert-butyl-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6,8-Di-tert-butyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. It may also modulate enzyme activity and interact with cellular receptors to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used as a stabilizer in various industrial applications.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as an antioxidant in food and cosmetic products.
6,6’-Di-tert-butyl-2,2’-methylenedi-p-cresol: Used as an antioxidant in polymers and other materials.
Uniqueness
Methyl 6,8-Di-tert-butyl-2-oxo-2H-chromene-3-carboxylate is unique due to its chromene core, which imparts distinct chemical and biological properties compared to other tert-butyl-substituted phenols
Properties
Molecular Formula |
C19H24O4 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
methyl 6,8-ditert-butyl-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C19H24O4/c1-18(2,3)12-8-11-9-13(16(20)22-7)17(21)23-15(11)14(10-12)19(4,5)6/h8-10H,1-7H3 |
InChI Key |
OYADKTZQIHWUBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)C(=O)OC)C(C)(C)C |
Origin of Product |
United States |
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